2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene
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Overview
Description
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene is a synthetic organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group attached to a benzene ring
Preparation Methods
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the difluorophenyl ethynyl precursor, which is then subjected to further reactions to introduce the prop-1-en-1-yl group and additional fluorine atoms . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its fluorinated structure
Mechanism of Action
The mechanism by which 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other fluorinated benzene derivatives, such as:
- 1-Ethynyl-2,4-difluorobenzene
- 3,4-Difluoro-4’-propylbicyclohexyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Compared to these compounds, 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of both ethynyl and prop-1-en-1-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
797047-94-0 |
---|---|
Molecular Formula |
C17H10F4 |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluoro-5-prop-1-enylbenzene |
InChI |
InChI=1S/C17H10F4/c1-2-3-12-9-15(19)13(16(20)10-12)6-4-11-5-7-14(18)17(21)8-11/h2-3,5,7-10H,1H3 |
InChI Key |
DBIRMLSLAWTTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
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